
2-(2-Chlorophenyl)-3-methyl-5-nitropyridine
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Overview
Description
2-(2-Chlorophenyl)-3-methyl-5-nitropyridine is an organic compound that belongs to the class of nitropyridines. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a nitro group attached to a pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-3-methyl-5-nitropyridine typically involves multi-step organic reactions. One common method includes the nitration of 2-(2-Chlorophenyl)-3-methylpyridine using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The nitro group at position 5 acts as a strong electron-withdrawing group, activating the pyridine ring for nucleophilic substitution. Similar nitropyridines undergo S<sub>N</sub>Ar reactions with sulfur nucleophiles (e.g., thiols) under mild conditions . For 2-(2-Chlorophenyl)-3-methyl-5-nitropyridine, substitution is likely at position 2 or 3 , depending on steric and electronic effects:
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Position 3 (methyl-substituted) : The methyl group may hinder substitution due to steric hindrance, favoring substitution at position 2.
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Position 2 (chlorophenyl-substituted) : The chlorophenyl group’s electron-withdrawing effect could enhance reactivity at this site.
Example Reaction :
Reaction with benzene thiol (BnSH) under basic conditions may yield 2-(benzenethiyl)-3-methyl-5-nitropyridine or 3-methyl-2-(benzenethiyl)-5-nitropyridine , depending on regioselectivity .
Cross-Coupling Reactions
The chlorophenyl group at position 2 is amenable to Suzuki-Miyaura or Heck coupling, as observed in chloropyridine derivatives :
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Suzuki Coupling : Replacement of the chlorophenyl group with aryl boronic acids to form biaryl compounds.
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Heck Reaction : Formation of styrene derivatives via coupling with alkenes.
Key Factors :
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Catalyst : Palladium-based catalysts (e.g., Pd(OAc)<sub>2</sub>).
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Conditions : Typically require high temperatures (80–120°C) and inert atmospheres.
Oxidation of the Methyl Group
The methyl group at position 3 can be oxidized to a carbonyl group under strong oxidizing conditions (e.g., CrO<sub>3</sub>, KMnO<sub>4</sub>) :
Reaction Pathway :
3-Methyl → 3-Carbonyl
This oxidation step could yield 2-(2-Chlorophenyl)-3-carbonyl-5-nitropyridine , a precursor for further functionalization (e.g., amide synthesis).
Condensation Reactions
The nitro group at position 5 may participate in condensation reactions with aldehydes or ketones under catalytic conditions (e.g., piperidine) :
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Diarylethene Formation : Reaction with aromatic aldehydes to form conjugated systems (e.g., 2-(2-Chlorophenyl)-3-methyl-5-nitro-4-(styryl)pyridine ).
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Regioselectivity : The nitro group directs substitution to the para position relative to itself.
Data Table: Comparison of Reaction Conditions
Scientific Research Applications
2-(2-Chlorophenyl)-3-methyl-5-nitropyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-3-methyl-5-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorophenyl group may also contribute to the compound’s binding affinity to certain receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-3-methylpyridine
- 2-(2-Chlorophenyl)-5-nitropyridine
- 3-Methyl-5-nitropyridine
Uniqueness
2-(2-Chlorophenyl)-3-methyl-5-nitropyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity
Biological Activity
2-(2-Chlorophenyl)-3-methyl-5-nitropyridine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C12H10ClN2O2
- Molecular Weight : 250.67 g/mol
- Chemical Structure :
The presence of the nitro group (−NO2) and the chlorophenyl moiety contributes to its chemical reactivity and biological properties.
Antimicrobial Activity
Recent studies have shown that nitropyridine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, various derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications enhance their efficacy against these pathogens.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus | 32 µg/mL |
This compound | E. coli | 64 µg/mL |
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or interference with cellular processes in microbial organisms. The presence of the nitro group is crucial for its interaction with biological targets, potentially leading to the formation of reactive intermediates that disrupt cellular functions.
Case Studies
- Antiviral Activity : A study focused on the synthesis of pyridine derivatives for their antiviral properties revealed that compounds similar to this compound showed inhibitory effects against HIV-1 integrase, with IC50 values in the low micromolar range. This suggests potential applications in antiviral drug development .
- Cytotoxicity Studies : In vitro cytotoxicity assays demonstrated that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent. The observed cytotoxic effects were attributed to the induction of apoptosis in cancer cells .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. The following general synthetic pathway has been reported:
- Nitration : Nitration of 3-methylpyridine to introduce the nitro group.
- Chlorination : Introduction of the chlorophenyl group via electrophilic aromatic substitution.
- Purification : The final product is purified using recrystallization techniques.
Related Compounds
Other derivatives of nitropyridines have been synthesized and evaluated for their biological activities, suggesting a structure-activity relationship that can guide future research.
Properties
CAS No. |
906463-06-7 |
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Molecular Formula |
C12H9ClN2O2 |
Molecular Weight |
248.66 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-3-methyl-5-nitropyridine |
InChI |
InChI=1S/C12H9ClN2O2/c1-8-6-9(15(16)17)7-14-12(8)10-4-2-3-5-11(10)13/h2-7H,1H3 |
InChI Key |
DKLHQQFRZRTZFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C2=CC=CC=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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